(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. J147 was first identified through a screening process of compounds that were able to improve memory in aged rats.
Mécanisme D'action
The exact mechanism of action of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide is not fully understood, but it is believed to work through a number of different pathways. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to activate the transcription factor ATF4, which regulates the expression of genes involved in cellular stress response and protein folding. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has also been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide increases cAMP levels, which can lead to increased BDNF expression and improved neuronal function.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on memory and cognitive function, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to reduce inflammation and oxidative stress in the brain, as well as improve mitochondrial function. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has also been shown to increase levels of BDNF and other neuroprotective proteins, and to promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide is that it has been extensively studied in animal models, and has been shown to have a number of potential therapeutic benefits. However, one limitation is that the exact mechanism of action is not fully understood, and more research is needed to fully elucidate the pathways involved. Additionally, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are a number of potential future directions for research on (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide. One area of interest is in developing more potent and selective analogs of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide, which could have improved therapeutic efficacy. Another area of interest is in exploring the potential of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Finally, more research is needed to fully understand the mechanism of action of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide, and to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide is synthesized through a multi-step process that involves the coupling of two key intermediates. The first intermediate is 3-(2,4-dimethoxyphenyl)acrylic acid, which is reacted with methylamine to form the corresponding amide. The second intermediate is 3-bromo-1-(3-pyrazol-1-ylpropyl)benzene, which is reacted with 1,5-dibromopentane to form the corresponding di-bromo compound. The two intermediates are then coupled together using palladium catalysis to form (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been extensively studied for its potential as a treatment for neurodegenerative diseases. In animal models, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to improve memory and cognitive function, as well as reduce inflammation and oxidative stress in the brain. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-4-13(18-12-6-9-16-18)8-10-15-14(19)7-5-11-17(2)3/h5-7,9,12-13H,4,8,10-11H2,1-3H3,(H,15,19)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYROPPLPJLDUPH-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNC(=O)C=CCN(C)C)N1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CCNC(=O)/C=C/CN(C)C)N1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.